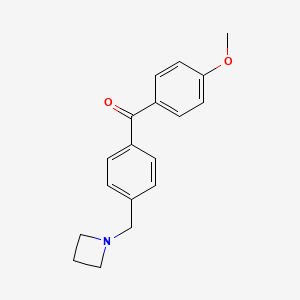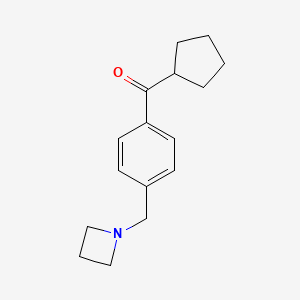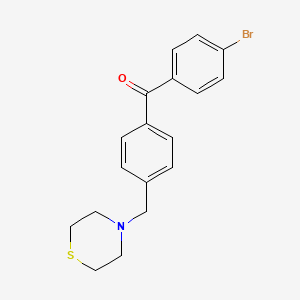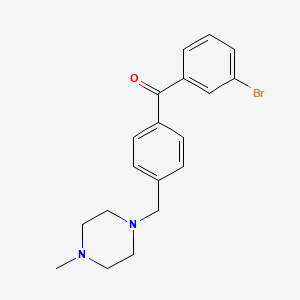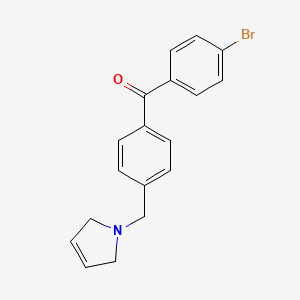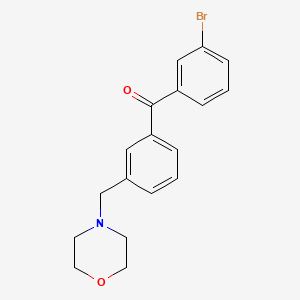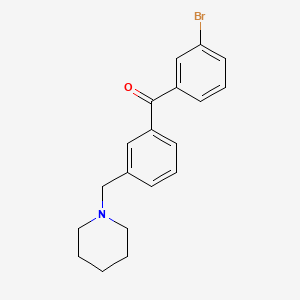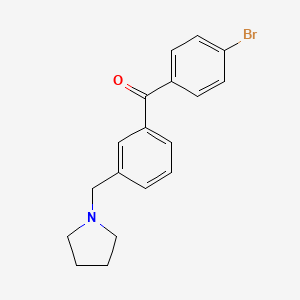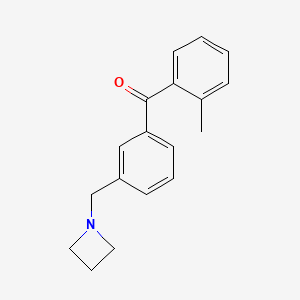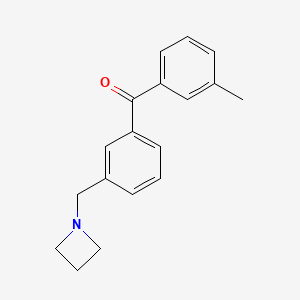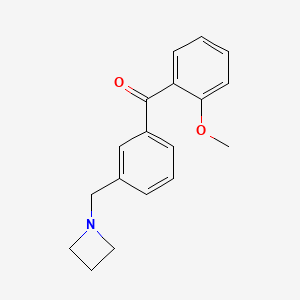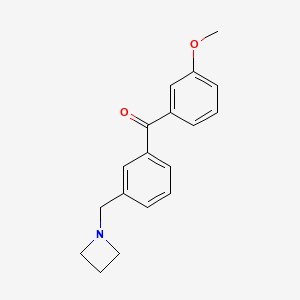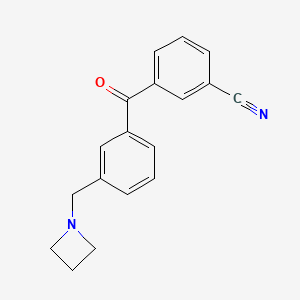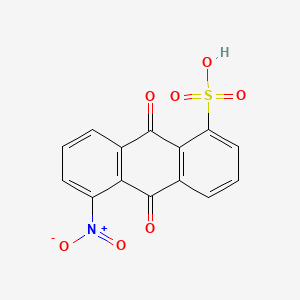
1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-
説明
The compound "1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-" is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is structurally related to anthracene-9,10-dione, a molecule that forms the core of several synthetic compounds with diverse applications, including potential anti-cancer drugs and organic opto-electronic materials .
Synthesis Analysis
The synthesis of anthracene derivatives often involves reactions with various reagents to introduce functional groups that modify the physical and chemical properties of the molecule. For instance, the synthesis of 1,4-bis(amino)anthracene-9,10-diones, which are structurally related to the compound of interest, has been achieved by reacting 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with alkylamines followed by oxidation. Further functionalization with ethanethiol or thiophenol yields sulfanyl derivatives . Similarly, reactions of substituted anthracenes with nitric acid have been shown to produce anthraquinonesulphonates, which suggests a potential pathway for introducing nitro and sulfonic acid groups into the anthracene framework .
Molecular Structure Analysis
The molecular structure of anthracene derivatives can be significantly altered by the introduction of different substituents. For example, the introduction of chlorine or phenylsulfanyl groups into the 5- and 8-positions of 1,4-bis(alkylamino)anthracene-9,10-diones has been shown to lower the LUMO energies, which could potentially reduce cardiotoxicity in drug candidates . X-ray crystallography studies have provided insights into the molecular arrangements of anthracene derivatives, revealing how different substituents and molecular interactions can influence the overall structure .
Chemical Reactions Analysis
Anthracene derivatives undergo various chemical reactions that can be utilized to synthesize a wide range of compounds. For instance, the oxidation of sulfur-containing anthracene derivatives can lead to the formation of sulfoxides and sulfones, which exhibit different chemical reactivities and selectivities . The reactions with nitric acid mentioned earlier also exemplify the chemical transformations that can be applied to anthracene derivatives to achieve desired functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of anthracene derivatives are greatly influenced by their molecular structure. The introduction of different substituents can lead to changes in fluorescence properties, as seen in the case of organic salts of anthracene-2,6-disulfonic acid with primary amines, which show varied solid-state fluorescence properties depending on the molecular arrangements . Additionally, the redox properties of anthracene derivatives can be tailored to exhibit antioxidant activity, as demonstrated by certain 1,5-dichloro-9(10H)-anthracenone derivatives .
科学的研究の応用
Use in Dye Synthesis
- Scientific Field: Dye Chemistry
- Application Summary: A similar compound, “4-Amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt”, also known as Nuclear Fast Red, is used in dye synthesis .
- Methods of Application: This compound is used either alone or in combination with other dyes. It is mainly used for staining of nuclei .
- Results or Outcomes: The dye has anthraquinonic nature and provides a red coloration, which is useful in various biological staining applications .
Use in Fabric Coating
- Scientific Field: Material Science
- Application Summary: Anthraquinone-2-sulfonic acid, a similar compound, has been used to investigate the effects of reactant concentration and synthesis parameters on the electrical conductivity of polypyrrole coated polyethyleneterephthalate fabrics .
- Methods of Application: This compound has been used as a dopant in the preparation of polypyrrole films by electrochemical polymerization .
- Results or Outcomes: The use of this compound in fabric coating can enhance the electrical conductivity of the fabric .
Use in Antimalarial Drug Synthesis
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: This compound has been used as an intermediate in the synthesis of various antimalarial drugs.
- Results or Outcomes: The outcomes of using this compound as an intermediate would depend on the specific drug being synthesized.
Use as a Reagent in the Synthesis of Dyes
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used as a reagent in the synthesis of dyes, fluorescent probes and other organic compounds.
- Methods of Application: The specific methods of application would depend on the type of dye or compound being synthesized.
- Results or Outcomes: The use of this compound in dye synthesis can result in a variety of different colored dyes, depending on the other reagents used.
Use as an Analytical Reagent in the Detection of Metals
- Scientific Field: Analytical Chemistry
- Application Summary: This compound is used as an analytical reagent in the detection of metals.
- Methods of Application: The compound can react with various metals to produce salt products, which can then be detected using various analytical techniques.
- Results or Outcomes: The use of this compound in metal detection can provide valuable information about the presence and concentration of various metals in a sample.
Use in Organic Reactions as a Catalyst
- Scientific Field: Organic Chemistry
- Application Summary: This compound acts as an acid catalyst in various organic reactions.
- Methods of Application: It can react with various organic compounds, such as alcohols, amines and carboxylic acids, to produce products.
- Results or Outcomes: The use of this compound in organic reactions can lead to the formation of various organic products.
Use in the Detection of Metals
- Scientific Field: Analytical Chemistry
- Application Summary: This compound is used as an analytical reagent in the detection of metals.
- Methods of Application: The compound can react with various metals to produce salt products, which can then be detected using various analytical techniques.
- Results or Outcomes: The use of this compound in metal detection can provide valuable information about the presence and concentration of various metals in a sample.
Use in the Synthesis of Anti-Inflammatory Drugs
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: This compound has been used as an intermediate in the synthesis of various anti-inflammatory drugs.
- Results or Outcomes: The outcomes of using this compound as an intermediate would depend on the specific drug being synthesized.
特性
IUPAC Name |
5-nitro-9,10-dioxoanthracene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7NO7S/c16-13-8-4-2-6-10(23(20,21)22)12(8)14(17)7-3-1-5-9(11(7)13)15(18)19/h1-6H,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFORTLRWSWJGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058878 | |
| Record name | 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- | |
CAS RN |
82-50-8 | |
| Record name | 9,10-Dihydro-5-nitro-9,10-dioxo-1-anthracenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitroanthraquinone-5-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitro-5-sulfoanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-dihydro-5-nitro-9,10-dioxoanthracenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NITROANTHRAQUINONE-5-SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK764PW306 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



